(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone
Description
The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone is a heterocyclic molecule featuring a triazolopyrimidine core fused with a piperazine ring and a substituted benzophenone moiety. Its structural complexity arises from:
- A triazolopyrimidine scaffold (common in kinase inhibitors and anticancer agents).
- A 4-fluorophenyl group at position 3, contributing electron-withdrawing properties.
- A piperazine linker at position 7, enhancing solubility and enabling interactions with biological targets.
- A 3,4,5-triethoxyphenyl methanone group, which introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN7O4/c1-4-37-21-15-18(16-22(38-5-2)24(21)39-6-3)27(36)34-13-11-33(12-14-34)25-23-26(30-17-29-25)35(32-31-23)20-9-7-19(28)8-10-20/h7-10,15-17H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEDEMNRPLBSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and triazolothiadiazine, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes. For instance, some indole derivatives have been reported to inhibit enzymes, thereby altering the biochemical pathways within the cell.
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, affecting pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential interactions within the body.
Result of Action
Similar compounds have been reported to have potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus. This suggests that the compound could potentially have significant effects at the molecular and cellular levels.
Biological Activity
The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone is a member of the [1,2,3]triazolo[4,5-d]pyrimidine class. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C18H20FN7O
- Molecular Weight : 369.404 g/mol
- IUPAC Name : 1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one
The primary target of this compound is USP28 , a ubiquitin-specific protease. The compound binds reversibly to USP28, which affects protein levels and disrupts several biochemical pathways. This inhibition leads to:
- Disruption of the normal cell cycle at the S phase.
- Inhibition of cell proliferation and epithelial-mesenchymal transition (EMT) in certain cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- It demonstrated efficacy against human breast cancer cells with an IC50 value indicating moderate to significant activity .
- The compound's action on USP28 suggests a potential role in enhancing apoptosis and inhibiting tumor growth.
Case Studies and Research Findings
- Cell Line Studies : In vitro studies have shown that the compound inhibits cell proliferation in breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Biochemical Assays : The compound has been tested for its ability to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. This inhibition leads to increased levels of phosphorylated H2AX and activation of caspases, suggesting enhanced apoptotic signaling pathways .
- Comparative Analysis : When compared to other known compounds like Olaparib (a PARP inhibitor), this compound shows comparable or improved potency in inhibiting PARP1 activity and inducing cell death in cancer cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 486.51 g/mol
- CAS Number : 946230-00-8
The compound features a complex structure that includes a triazole moiety linked to a piperazine ring and an ethoxy-substituted phenyl group. This configuration contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds with triazole and piperazine structures exhibit significant anticancer properties. The inhibition of specific proteins involved in cell cycle regulation and apoptosis has been observed:
- Mechanism of Action : The compound targets the ubiquitin-specific protease 28 (USP28), inhibiting its activity. This inhibition can disrupt several biochemical pathways related to cell cycle progression and DNA damage response, potentially leading to cell cycle arrest and apoptosis in cancer cells.
Neuropharmacological Effects
Studies have suggested that piperazine derivatives can influence neurotransmitter systems. The compound may exhibit anxiolytic or antidepressant-like effects through modulation of serotonin and dopamine receptors:
- Case Studies : In vivo studies have shown that related piperazine compounds can reduce anxiety-like behaviors in animal models, indicating potential therapeutic applications in treating anxiety disorders.
Polymeric Composites
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties:
- Thermal Stability : Research has demonstrated that adding triazole-based compounds can improve the thermal stability of polymers, making them suitable for high-temperature applications.
Sensors and Electronics
The unique electronic properties of the compound make it a candidate for use in sensors:
- Conductivity Studies : Preliminary investigations into the electrical conductivity of composites containing this compound suggest potential applications in organic electronics and sensor technology.
Summary of Research Findings
Comparison with Similar Compounds
Key Structural Analogs
The closest analog identified is {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7) . Below is a comparative analysis:
| Feature | Target Compound | Analog (ChemSpider 920225-66-7) |
|---|---|---|
| Triazolopyrimidine Substituent | 3-(4-Fluorophenyl) | 3-(4-Methylphenyl) |
| Piperazine Linker | Unmodified piperazine | Unmodified piperazine |
| Methanone Group | 3,4,5-Triethoxyphenyl | 4-(Trifluoromethyl)phenyl |
| Molecular Weight | ~610.67 g/mol (estimated) | ~579.56 g/mol (reported) |
| Key Functional Groups | -F (electron-withdrawing), -OCH2CH3 (lipophilic) | -CH3 (electron-donating), -CF3 (strongly electron-withdrawing) |
Impact of Substituents on Properties
Fluorine’s small atomic radius minimizes steric hindrance, whereas a methyl group may reduce conformational flexibility.
Methanone Group: The 3,4,5-triethoxyphenyl moiety introduces three ethoxy groups, increasing hydrophobicity and steric bulk. This contrasts with the 4-trifluoromethylphenyl group in the analog, where the -CF3 group enhances electronegativity and metabolic stability but reduces solubility .
The analog’s trifluoromethyl group is common in CNS drugs due to its ability to cross the blood-brain barrier, implying divergent therapeutic applications .
Research Findings and Limitations
Bioactivity Data Gaps
No direct bioactivity data for the target compound are available in the provided evidence. However, structurally related triazolopyrimidines exhibit:
- Kinase inhibition (e.g., VEGFR2, EGFR).
- Antimicrobial activity against Gram-positive bacteria. These properties suggest plausible avenues for future research .
Q & A
Q. Table 1. Example Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Piperazine substitution | DMF | None | 80°C | 65–70 |
| Methanone coupling | Ethanol | Acetic anhydride | 60°C | 75–80 |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
Contradictions often arise from variations in assay design, purity, or cellular models. To address this:
Standardize purity validation: Use HPLC (≥98% purity) and NMR to confirm structural integrity .
Replicate assays: Cross-validate results in multiple cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH, serum concentration) .
Control for solvent effects: Compare activity in DMSO vs. aqueous buffers to rule out solvent interference .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., C29H29FN8O4) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound's pharmacological profile?
Methodological Answer:
- Systematic substitution: Modify the triethoxy group (e.g., replace ethoxy with methoxy or halogens) to assess steric/electronic effects .
- Pharmacophore mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.
- In vitro assays: Test derivatives against target enzymes (e.g., kinases) with IC50 determination .
Q. Table 2. Example SAR Modifications
| Derivative | R Group (Triethoxy) | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| Parent | -OCH2CH3 | 12.3 | 1.0 |
| Derivative A | -OCH3 | 8.7 | 0.9 |
| Derivative B | -Cl | 25.4 | 2.1 |
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Kinase inhibition assays: Use FRET-based or ADP-Glo™ platforms to measure inhibition of target kinases (e.g., EGFR, VEGFR) .
- Cytotoxicity screening: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, A549) .
- Solubility and stability: Shake-flask method in PBS (pH 7.4) with HPLC monitoring .
Advanced: How can molecular docking and dynamics simulations guide the optimization of this compound’s binding affinity?
Methodological Answer:
Docking studies (AutoDock Vina): Predict binding poses in kinase ATP-binding pockets, focusing on hydrogen bonds with the fluorophenyl group .
Molecular dynamics (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability of the triazolo-pyrimidine core .
Free energy calculations (MM/PBSA): Quantify contributions of substituents (e.g., piperazine vs. triethoxy) to binding energy .
Basic: What are the key considerations for ensuring compound stability during storage and handling?
Methodological Answer:
- Storage conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Lyophilization: Freeze-dry aqueous solutions to extend shelf life.
- Analytical monitoring: Regular HPLC checks for decomposition peaks .
Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
Pharmacokinetic profiling: Measure plasma half-life, bioavailability, and tissue distribution in rodent models .
Metabolite identification: Use LC-MS/MS to detect hepatic metabolites that may deactivate the compound .
Formulation optimization: Encapsulate in liposomes or PEGylate to improve solubility and reduce clearance .
Basic: What ethical and safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity screening: Follow OECD guidelines for acute toxicity (LD50) in zebrafish or rodents .
- Waste disposal: Neutralize acidic/basic byproducts before incineration .
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods for synthesis .
Advanced: How can fragment-based drug design (FBDD) accelerate the discovery of analogs with improved selectivity?
Methodological Answer:
Fragment library screening: Use X-ray crystallography or SPR to identify fragments binding to kinase allosteric sites .
Fragment growing: Merge fragments with the triazolo-pyrimidine core using click chemistry .
Selectivity profiling: Test analogs against kinase panels (e.g., Eurofins KinaseProfiler™) to minimize off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
